molecular weight and formula of 9-(2,5-dioxopyrrol-1-yl)nonanoic acid
molecular weight and formula of 9-(2,5-dioxopyrrol-1-yl)nonanoic acid
An In-Depth Technical Guide to 9-(2,5-Dioxopyrrol-1-yl)nonanoic Acid: Properties, Chemistry, and Bioconjugation Workflows
Abstract
9-(2,5-dioxopyrrol-1-yl)nonanoic acid is a heterobifunctional crosslinking reagent of significant utility in the fields of biochemistry, drug development, and materials science. Its structure, featuring a thiol-reactive maleimide group and an amine-reactive carboxylic acid, allows for the covalent and specific linkage of diverse molecular entities. The nine-carbon nonanoic acid chain provides a flexible, hydrophilic spacer arm that separates the conjugated molecules, helping to preserve their native conformation and function. This guide provides a comprehensive overview of the molecule's physicochemical properties, delves into the specific chemical reactions that underpin its utility, presents detailed experimental protocols for its application in bioconjugation, and discusses its critical role in the development of advanced therapeutics and research tools.
Core Molecular Profile
9-(2,5-dioxopyrrol-1-yl)nonanoic acid, also commonly known as 9-Maleimidononanoic Acid, is characterized by its distinct functional ends separated by a saturated nine-carbon spacer. This architecture is fundamental to its role as a molecular bridge.
| Property | Value | Source |
| IUPAC Name | 9-(2,5-dioxopyrrol-1-yl)nonanoic acid | PubChem[1] |
| Molecular Formula | C13H19NO4 | PubChem[1] |
| Molecular Weight | 253.29 g/mol | PubChem[1] |
| CAS Number | 90267-86-0 | PubChem[1] |
| Synonyms | 9-Maleimidononanoic Acid, CHEMBL49832 | PubChem[1] |
The Chemistry of a Bifunctional Crosslinker
The utility of 9-(2,5-dioxopyrrol-1-yl)nonanoic acid is rooted in the orthogonal reactivity of its two terminal functional groups. This allows for controlled, stepwise conjugation reactions, which is a cornerstone of creating well-defined bioconjugates.
The Maleimide Moiety: Thiol-Specific Conjugation
The maleimide group is an electrophilic Michael acceptor that exhibits high specificity for sulfhydryl (thiol) groups, such as those found on the side chain of cysteine residues in proteins and peptides.
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Mechanism: The reaction proceeds via a Michael addition, where the nucleophilic thiol attacks one of the vinyl carbons of the maleimide ring. This forms a stable, covalent thioether bond.
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Optimal Reaction Conditions: This conjugation is most efficient and specific at a pH range of 6.5 to 7.5. Below this range, the thiol is less nucleophilic, slowing the reaction rate. Above this range, competing hydrolysis of the maleimide ring to an unreactive maleamic acid becomes significant, reducing conjugation efficiency. Furthermore, reaction with primary amines can also occur at a higher pH.
The Carboxylic Acid Moiety: Amine-Reactive Coupling
The terminal carboxylic acid is not inherently reactive towards amines but can be readily "activated" to become so. This is most commonly achieved through carbodiimide chemistry.
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Mechanism: The most prevalent method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).
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EDC first reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.
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This intermediate is susceptible to hydrolysis. The addition of NHS or Sulfo-NHS rapidly converts it into a more stable, amine-reactive NHS ester.
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This NHS ester then efficiently reacts with primary amines (e.g., from the side chain of lysine residues or N-terminus of a protein) to form a stable amide bond, releasing NHS as a byproduct.[2]
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Expert Insight: The inclusion of NHS or Sulfo-NHS is critical for two reasons. First, it significantly increases the stability of the activated intermediate in aqueous solutions, thereby improving the overall yield of the conjugation reaction. Second, it helps to suppress the formation of N-acylurea byproducts that can result from side reactions with the O-acylisourea intermediate.
Experimental Design & Protocols
A successful bioconjugation strategy requires careful planning, particularly regarding the order of reactions and the purification of intermediates. The following protocol outlines a common workflow for conjugating an amine-containing protein to a thiol-containing molecule.
Strategic Considerations
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Order of Reactions: It is generally advisable to perform the amine-reactive step (NHS ester formation and reaction) first. The resulting maleimide-activated protein can then be purified before being introduced to the thiol-containing molecule. This prevents the thiol from potentially interfering with the EDC/NHS activation chemistry.
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Buffer Selection: Throughout the workflow, it is crucial to use buffers devoid of extraneous nucleophiles. Avoid buffers containing primary amines (e.g., Tris) during the NHS ester reaction and buffers containing thiols (e.g., DTT, 2-mercaptoethanol) during the maleimide reaction. Phosphate-buffered saline (PBS) or HEPES buffers are excellent choices.
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Purification: Removal of excess crosslinker and activation reagents after the first step is essential. Size-exclusion chromatography (e.g., a desalting column) or dialysis are effective methods for purifying the maleimide-activated protein intermediate.
Protocol: Two-Step Conjugation of Protein-NH₂ to a Thiol-Peptide
This protocol describes the covalent linkage of a protein (containing accessible primary amines) to a peptide (containing a free cysteine).
Materials:
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Protein solution in PBS, pH 7.2
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9-(2,5-dioxopyrrol-1-yl)nonanoic acid
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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Sulfo-NHS (N-hydroxysulfosuccinimide)
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Thiol-containing peptide
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Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2
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Quenching Buffer: 1 M Tris-HCl, pH 8.5
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Desalting column
Procedure:
Step 1: Activation of Protein with the Maleimide Crosslinker
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Dissolve the protein in the Reaction Buffer to a final concentration of 2-5 mg/mL.
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Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water.
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Add a 20-fold molar excess of 9-(2,5-dioxopyrrol-1-yl)nonanoic acid to the protein solution.
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Add a 50-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the reaction mixture.
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Incubate the reaction for 1 hour at room temperature with gentle stirring.
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Causality Note: The molar excess drives the reaction to completion, ensuring a sufficient degree of labeling on the protein. Sulfo-NHS is used here to enhance the stability of the active intermediate in the aqueous buffer.
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Step 2: Purification of Maleimide-Activated Protein
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Immediately following the incubation, apply the reaction mixture to a desalting column pre-equilibrated with Reaction Buffer (pH 7.2).
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Collect the protein-containing fractions, which will now be free of excess crosslinker and activation reagents.
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Self-Validation: The removal of these small molecules is critical to prevent them from reacting with the thiol-peptide in the next step.
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Step 3: Conjugation to the Thiol-Peptide
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Dissolve the thiol-containing peptide in the Reaction Buffer.
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Add a 5 to 10-fold molar excess of the thiol-peptide to the purified maleimide-activated protein solution.
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Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
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If desired, the reaction can be quenched by adding a small molecule thiol, such as cysteine, to react with any remaining maleimide groups.
Step 4: Final Purification & Characterization
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The final conjugate can be purified from excess peptide and unreacted protein using methods such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
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The final product should be characterized by techniques like SDS-PAGE (to observe the shift in molecular weight), mass spectrometry (to confirm the precise mass of the conjugate), and functional assays to ensure the biological activity of the protein has been retained.
Workflow Visualization
The following diagram illustrates the key steps in the two-step bioconjugation process described above.
Caption: A workflow diagram illustrating the two-step conjugation process.
Applications in Research and Drug Development
The robust and specific chemistry of 9-(2,5-dioxopyrrol-1-yl)nonanoic acid has made it a valuable tool in several high-impact areas:
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Antibody-Drug Conjugates (ADCs): This linker can be used to attach potent cytotoxic drugs to monoclonal antibodies. The antibody targets a specific antigen on cancer cells, and upon internalization, the drug is released, leading to targeted cell killing with reduced systemic toxicity.
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Protein Labeling: Researchers use this crosslinker to attach reporter molecules such as fluorescent dyes (e.g., FITC, rhodamine) or affinity tags (e.g., biotin) to proteins. This is fundamental for a wide range of assays, including immunofluorescence microscopy, flow cytometry, and ELISA.
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Surface Immobilization: The linker enables the covalent attachment of proteins or other biomolecules to amine-functionalized surfaces, such as nanoparticles, magnetic beads, or microtiter plates.[2] This is essential for developing diagnostic assays, biosensors, and affinity purification systems.
Conclusion
9-(2,5-dioxopyrrol-1-yl)nonanoic acid stands out as a versatile and reliable heterobifunctional crosslinker. Its well-defined, orthogonal reactivity allows scientists and drug developers to construct complex molecular architectures with a high degree of control. By understanding the underlying chemical principles and adhering to validated protocols, researchers can effectively leverage this reagent to advance fields ranging from fundamental biology to targeted therapeutics.
References
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PubChem. (n.d.). 9-(2,5-dioxopyrrol-1-yl)nonanoic Acid. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
